((Methylthio)methyl)triphenylphosphonium chloride
Overview
Description
The compound of interest, ((Methylthio)methyl)triphenylphosphonium chloride, is a phosphonium salt that is related to various phosphonium compounds discussed in the provided papers. These compounds are typically synthesized from triphenylphosphine and have applications in organic synthesis, particularly in the formation of alkenes and other complex molecules .
Synthesis Analysis
The synthesis of related phosphonium salts often involves the reaction of triphenylphosphine with different reagents. For example, methyltriphenylphosphonium methylcarbonate is obtained by quaternarization of triphenylphosphine with dimethylcarbonate . Another synthesis route involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . These methods highlight the versatility of triphenylphosphine in forming various phosphonium salts, which could be extrapolated to the synthesis of ((Methylthio)methyl)triphenylphosphonium chloride.
Molecular Structure Analysis
The molecular structure of phosphonium salts is characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and an additional substituent. The structure of these compounds can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy . For instance, the structure of methoxycarbonylethenyltriphenylphosphonium chloride was characterized as a methanol adduct . These analyses provide insights into the geometry and electronic environment of the phosphorus center in phosphonium salts.
Chemical Reactions Analysis
Phosphonium salts are known for their reactivity in various chemical transformations. The methyltriphenylphosphonium methylcarbonate acts as a latent ylide in Wittig vinylation reactions . Similarly, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride can be deprotonated to generate a phosphorane that reacts with aldehydes to form trichloromethylated olefins . These reactions demonstrate the utility of phosphonium salts in organic synthesis, particularly in the construction of carbon-carbon double bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonium salts are influenced by their molecular structure. They often exhibit high thermal stability and can be isolated as crystalline solids . The reactivity of these salts can vary significantly depending on the substituents attached to the phosphorus atom. For example, (methylthio)- and (methylseleno)-triphenylphosphonium salts show rapid decomposition in the presence of tertiary ammonium carboxylates or tertiary amines . These properties are crucial for their application in synthesis and dictate the conditions under which they can be used.
Scientific Research Applications
Chlorination, Dehydration, and P-N Linkage
(R. Appel, 1975) discussed the use of triphenylphosphane in generating various reactive species, including phosphonium chloride derivatives. These species play a crucial role in chlorination, dehydration, and P-N linkage reactions.
Synthesis of Phosphonium Salts and Their Reactions
(R. Haynes & C. Indorato, 1984) described the preparation of (methylthio)-triphenylphosphonium salts, exploring their reactions with carboxylic acids and alcohols, emphasizing the significance of these salts in organic synthesis.
Organotrifluoroborato Phosphonium Ylides
(G. Molander et al., 2007) discussed the preparation of organotrifluoroborato phosphonium ylides, highlighting their role in facilitating Wittig reactions and their utility in organic synthesis.
Corrosion Inhibition in Acid Media
(K. Mansouri et al., 2022) examined the use of (methoxymethyl) triphenylphosphonium chloride as a corrosion inhibitor in acid media, demonstrating its effectiveness in protecting metals.
Synthesis of Fluorinated Retinoic Acids
(A. J. Lovey & B. A. Pawson, 1981) explored the synthesis of fluorinated retinoic acids, where phosphonium salts played a crucial role in the formation of key intermediates.
Improved Synthetic Protocol for Tetraphenylporphyrinylmethyltriphenylphosphonium Salts
(V. V. Berezovskiĭ et al., 2017) presented an improved synthetic protocol for tetraphenylporphyrinylmethyltriphenylphosphonium salts, indicating their utility in Wittig reactions.
Use in Group Transfer Polymerization
(W. Shen et al., 1989) described the synthesis of new initiators for group transfer polymerization, where triphenylphosphonium-containing ketene silyl acetals were used.
Antineoplastic Activity of Triarylalkylphosphonium Salts
(J. Patel et al., 1994) investigated the antineoplastic activity of triarylalkylphosphonium salts, highlighting their potential in cancer treatment.
Preparation of Vinylphosphonium Salts
(K. Okuma et al., 1992) focused on the preparation of vinylphosphonium salts from olefins, demonstrating the versatility of phosphonium salts in organic reactions.
Halogen-Carrier in Bromination of Organic Compounds
(M. Hassanein et al., 1989) used polymer-bound triphenylphosphonium perbromide for bromination, showcasing its role as a halogen-carrier in organic synthesis.
Glycerol-based Deep Eutectic Solvents
(M. Alomar et al., 2013) explored glycerol-based deep eutectic solvents, including phosphonium salts, revealing their diverse applications in industrial processes.
Safety And Hazards
The safety data sheet for ((Methylthio)methyl)triphenylphosphonium chloride
suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methylsulfanylmethyl(triphenyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREBIKHUZHBYJU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939002 | |
Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Methylthio)methyl)triphenylphosphonium chloride | |
CAS RN |
1779-54-0 | |
Record name | Phosphonium, [(methylthio)methyl]triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Methylthio)methyl)triphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(methylthio)methyl]triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.